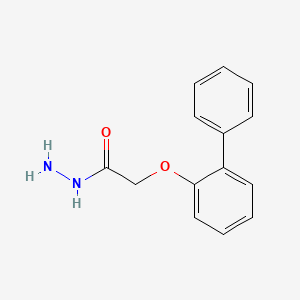

![molecular formula C11H17N3O B3022185 2-[(4-Methylphenyl)amino]butanohydrazide CAS No. 1163291-96-0](/img/structure/B3022185.png)

2-[(4-Methylphenyl)amino]butanohydrazide

Overview

Description

The compound 2-[(4-Methylphenyl)amino]butanohydrazide appears to be a chemical intermediate used in the synthesis of more complex molecules. It is mentioned as a precursor in the synthesis of a compound with antioxidant properties, specifically 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, which has been shown to possess higher antioxidant ability than butylated hydroxytoluene .

Synthesis Analysis

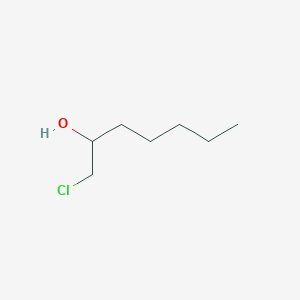

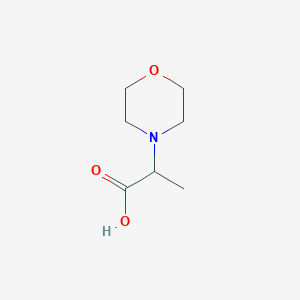

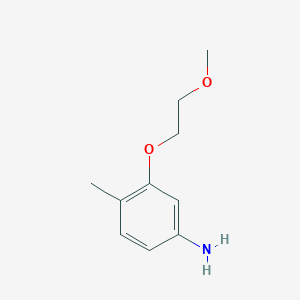

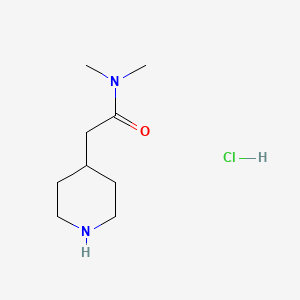

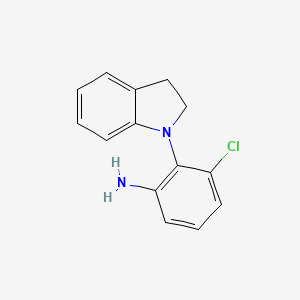

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 1-butyl amino-3-[(5-phenyl-1,3,4-thiophene two triazole-2-base) oxygen]-2-propanol maleic acid salt starts with thiosemicarbazide and proceeds through these reactions . Another example is the practical synthesis of an orally active CCR5 antagonist, which involves esterification, an intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation . Although these syntheses do not directly involve 2-[(4-Methylphenyl)amino]butanohydrazide, they provide insight into the types of reactions that might be used in its synthesis and manipulation.

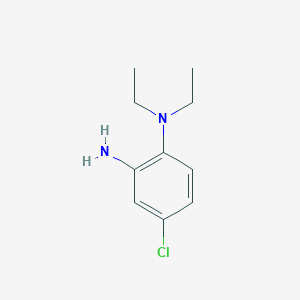

Molecular Structure Analysis

The molecular structure of compounds related to 2-[(4-Methylphenyl)amino]butanohydrazide is confirmed using various spectroscopic techniques such as UV–vis, FT-IR, 1H NMR, and elemental analysis . These techniques are essential for verifying the identity and purity of the synthesized compounds. The structure of the intermediates and target compounds in related syntheses is also confirmed using melting point, thermogravimetric analysis, infrared spectroscopy, mass spectrometry, and 1H NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are quite diverse and include the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which is then used to prepare a series of novel phenylazopyrimidone dyes . The synthesis of the compound with antioxidant properties from 2-[(4-Methylphenyl)amino]butanohydrazide involves a reaction with acetophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds synthesized from or related to 2-[(4-Methylphenyl)amino]butanohydrazide are characterized using various analytical techniques. The absorption ability of phenylazopyrimidones, for example, is examined under varying pH and solvent conditions, which is crucial for understanding their behavior in different environments . The antioxidant ability of the synthesized compound from 2-[(4-Methylphenyl)amino]butanohydrazide is determined using a Ferric reducing antioxidant power assay, indicating its potential utility in applications requiring antioxidant properties .

Mechanism of Action

Target of Action

It’s known that hydrazones, a class of compounds to which this compound belongs, often interact with aldehydes and ketones . The nitrogen atom in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .

Mode of Action

The mode of action involves the nitrogen atom in the hydrazone acting as a nucleophile and reacting with the carbonyl group in aldehydes or ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from the reaction of hydrazones with aldehydes and ketones is a well-known biochemical process .

Result of Action

The result of the action of 2-[(4-Methylphenyl)amino]butanohydrazide is the formation of an oxime, a process that is essentially irreversible as the adduct dehydrates . This reaction is part of the broader class of reactions involving the formation of oximes and hydrazones from aldehydes and ketones .

Action Environment

properties

IUPAC Name |

2-(4-methylanilino)butanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNYWLLXJWIQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)amino]butanohydrazide | |

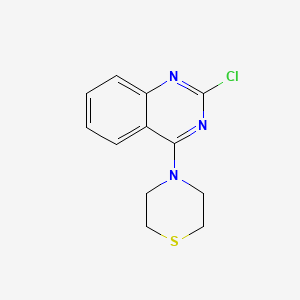

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3022104.png)